molecular formula C24H28N2O4S B2829393 4-(Azepan-1-yl)-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinoline CAS No. 866895-31-0

4-(Azepan-1-yl)-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinoline

Cat. No. B2829393
CAS RN: 866895-31-0
M. Wt: 440.56
InChI Key: MTBNDTHRIWYFKY-UHFFFAOYSA-N
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Description

The compound “4-(Azepan-1-yl)-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinoline” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also has a quinoline moiety, which is a fused ring structure containing a benzene ring and a pyridine ring . The molecule also contains ethoxy and methoxy functional groups, which are common in organic chemistry and often contribute to the solubility of the compound .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the azepane ring, quinoline structure, and various functional groups will contribute to its three-dimensional shape and properties. The electron-donating methoxy and ethoxy groups could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The azepane ring, quinoline structure, and sulfonyl, ethoxy, and methoxy groups could all potentially participate in reactions. For example, under acidic conditions, the ethoxy group might undergo hydrolysis to form ethanol and a corresponding acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl, ethoxy, and methoxy groups could enhance its solubility in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, which are not available without experimental data. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. For example, it could be studied for potential medicinal properties, given that both azepane and quinoline structures are found in various pharmaceuticals .

properties

IUPAC Name

4-(azepan-1-yl)-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-3-30-19-10-13-22-21(16-19)24(26-14-6-4-5-7-15-26)23(17-25-22)31(27,28)20-11-8-18(29-2)9-12-20/h8-13,16-17H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBNDTHRIWYFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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